molecular formula C9H11LiN2O2 B2633084 Lithium 2-[3-(dimethylamino)pyridin-2-yl]acetate CAS No. 2197054-10-5

Lithium 2-[3-(dimethylamino)pyridin-2-yl]acetate

Cat. No.: B2633084
CAS No.: 2197054-10-5
M. Wt: 186.14
InChI Key: JRXHJOLQVGYBFG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Lithium 2-[3-(dimethylamino)pyridin-2-yl]acetate is a chemical compound with the molecular formula C9H11LiN2O2 and a molecular weight of 186.13684 g/mol This compound is known for its unique structure, which includes a lithium ion coordinated to a pyridine ring substituted with a dimethylamino group and an acetate moiety

Properties

IUPAC Name

lithium;2-[3-(dimethylamino)pyridin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.Li/c1-11(2)8-4-3-5-10-7(8)6-9(12)13;/h3-5H,6H2,1-2H3,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXHJOLQVGYBFG-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CN(C)C1=C(N=CC=C1)CC(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11LiN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium 2-[3-(dimethylamino)pyridin-2-yl]acetate typically involves the reaction of 2-[3-(dimethylamino)pyridin-2-yl]acetic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) under controlled temperature conditions to ensure complete conversion and high yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to consistent product quality and higher throughput .

Chemical Reactions Analysis

Types of Reactions

Lithium 2-[3-(dimethylamino)pyridin-2-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Lithium 2-[3-(dimethylamino)pyridin-2-yl]acetate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of advanced materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of Lithium 2-[3-(dimethylamino)pyridin-2-yl]acetate involves its interaction with specific molecular targets and pathways. The lithium ion can modulate various biological processes by affecting ion channels and signaling pathways. The dimethylamino group and pyridine ring can interact with enzymes and receptors, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • Lithium 2-[3-(methylamino)pyridin-2-yl]acetate
  • Lithium 2-[3-(ethylamino)pyridin-2-yl]acetate
  • Lithium 2-[3-(dimethylamino)pyridin-2-yl]propionate

Uniqueness

Lithium 2-[3-(dimethylamino)pyridin-2-yl]acetate is unique due to its specific substitution pattern on the pyridine ring and the presence of both a dimethylamino group and an acetate moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

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